1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step reactions. One common method includes the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials .
Chemical Reactions Analysis
1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-3-22-17-11-12-18(15-5-4-6-16(19(15)17)20(22)23)27(24,25)21-13-7-9-14(26-2)10-8-13/h4-12,21H,3H2,1-2H3 |
InChI Key |
HAPAOBSXLVJEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)OC)C=CC=C3C1=O |
Origin of Product |
United States |
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